molecular formula C55H79NO38 B1180750 4-Nitrophenyl 4,6-benzylidene-a-D-maltoheptaoside CAS No. 109055-07-4

4-Nitrophenyl 4,6-benzylidene-a-D-maltoheptaoside

Cat. No.: B1180750
CAS No.: 109055-07-4
M. Wt: 1362.2 g/mol
InChI Key:
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Biochemical Analysis

Biochemical Properties

4-Nitrophenyl 4,6-benzylidene-a-D-maltoheptaoside plays a crucial role in biochemical reactions, especially in the study of amylase activity. Amylases are enzymes that catalyze the hydrolysis of starch into sugars. This compound serves as a chromogenic substrate for these enzymes, allowing researchers to measure amylase activity by detecting the release of 4-nitrophenol, which produces a yellow color upon hydrolysis . The interaction between this compound and amylases is specific and involves the cleavage of the glycosidic bond in the substrate.

Cellular Effects

This compound influences various cellular processes by serving as a substrate for enzymes involved in carbohydrate metabolism. It affects cell signaling pathways and gene expression by modulating the activity of amylases and other glycosidases. The hydrolysis of this compound leads to the production of 4-nitrophenol, which can be detected spectrophotometrically, providing insights into enzyme kinetics and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with amylases and other glycosidases. The compound binds to the active site of these enzymes, where it undergoes hydrolysis. This reaction results in the cleavage of the glycosidic bond, releasing 4-nitrophenol and a maltoheptaose derivative . The release of 4-nitrophenol can be quantitatively measured, providing valuable information about enzyme activity and specificity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is generally stable when stored at room temperature, but prolonged exposure to light and moisture can lead to degradation . Researchers have observed that the hydrolysis rate of this compound by amylases remains consistent over time, making it a reliable substrate for long-term studies.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound effectively serves as a substrate for studying enzyme activity without causing adverse effects. At high doses, it may exhibit toxic effects, including disruption of normal cellular functions and metabolic processes. Researchers must carefully optimize the dosage to balance the benefits of enzyme activity measurement with potential toxicity.

Metabolic Pathways

This compound is involved in metabolic pathways related to carbohydrate metabolism. It interacts with enzymes such as amylases and glycosidases, which catalyze the hydrolysis of glycosidic bonds. The compound’s hydrolysis results in the production of 4-nitrophenol and maltoheptaose derivatives, which can be further metabolized by cellular enzymes. These interactions provide insights into the regulation of carbohydrate metabolism and enzyme kinetics.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. The compound can interact with specific transporters and binding proteins that facilitate its movement across cellular membranes . Its distribution within tissues depends on factors such as solubility, molecular size, and the presence of specific transporters.

Subcellular Localization

This compound is localized within specific subcellular compartments, where it interacts with target enzymes. The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles. Understanding its subcellular localization helps researchers elucidate the spatial regulation of enzyme activity and metabolic processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Nitrophenyl 4,6-benzylidene-a-D-maltoheptaoside involves the protection of maltoheptaose followed by the introduction of a 4-nitrophenyl group. The reaction typically employs ethylidene-blocked 4-nitrophenylmaltoheptaoside (EPS-G7) as a starting material. The reaction conditions include:

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar routes as laboratory preparation, with scaling adjustments to accommodate larger production volumes.

Chemical Reactions Analysis

Types of Reactions: 4-Nitrophenyl 4,6-benzylidene-a-D-maltoheptaoside undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

  • 4-Nitrophenol
  • Glucose

Mechanism of Action

The mechanism of action of 4-Nitrophenyl 4,6-benzylidene-a-D-maltoheptaoside involves its hydrolysis by specific enzymes. The compound acts as a substrate for α-amylase, β-amylase, and α-glucosidase, which cleave the glycosidic bonds, releasing 4-nitrophenol and glucose. The release of 4-nitrophenol, a chromogenic product, allows for the quantification of enzyme activity through spectrophotometric methods .

Comparison with Similar Compounds

Uniqueness: 4-Nitrophenyl 4,6-benzylidene-a-D-maltoheptaoside is unique due to its specific structure, which allows for the study of α-amylase activity with high sensitivity and specificity. Its benzylidene protection group provides stability, making it suitable for various biochemical assays .

Properties

IUPAC Name

(2R,4aR,6R,7R,8R,8aS)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C55H79NO38/c57-10-20-41(27(63)34(70)49(81-20)80-19-8-6-18(7-9-19)56(77)78)89-50-35(71)28(64)42(21(11-58)82-50)90-51-36(72)29(65)43(22(12-59)83-51)91-52-37(73)30(66)44(23(13-60)84-52)92-53-38(74)31(67)45(24(14-61)85-53)93-54-39(75)32(68)46(25(15-62)86-54)94-55-40(76)33(69)47-26(87-55)16-79-48(88-47)17-4-2-1-3-5-17/h1-9,20-55,57-76H,10-16H2/t20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,48-,49+,50-,51-,52-,53-,54-,55-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCJLWZRXMYZWON-NZYRJBJVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(C(C(O2)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(C(C8O)O)OC9=CC=C(C=C9)[N+](=O)[O-])CO)CO)CO)CO)CO)CO)O)O)OC(O1)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2[C@H]([C@@H]([C@H]([C@H](O2)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7O)O)O[C@@H]8[C@H](O[C@@H]([C@@H]([C@H]8O)O)OC9=CC=C(C=C9)[N+](=O)[O-])CO)CO)CO)CO)CO)CO)O)O)O[C@@H](O1)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C55H79NO38
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1362.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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